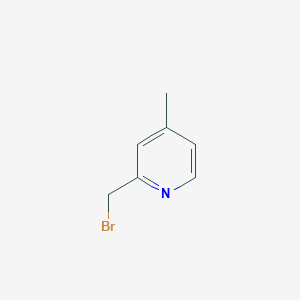

2-(Bromomethyl)-4-methylpyridine

Overview

Description

2-(Bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and a methyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at reflux temperature. The bromination occurs selectively at the methyl group, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yields. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2 mechanism) due to its electrophilic carbon atom. This reaction is foundational for synthesizing functionalized pyridine derivatives.

Mechanistic Insight :

- The reaction proceeds via a bimolecular transition state, with inversion of configuration at the benzylic carbon.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates .

Oxidation Reactions

The methyl group can be oxidized to carboxylic acids or aldehydes under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 48h | 4-Methylpyridine-2-carboxylic acid | 65–70% | |

| CrO₃ | Acetic acid, 80°C, 24h | 2-(Bromomethyl)-4-pyridinecarbaldehyde | 45% |

Key Observations :

- Strong oxidizing agents (e.g., KMnO₄) require prolonged heating for full conversion.

- Over-oxidation to CO₂ is minimized using dilute acidic conditions.

Reduction Reactions

The bromomethyl group can be reduced to a methyl group or dehalogenated entirely.

| Reducing Agent | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 2h | 2-Methyl-4-methylpyridine | 85% | |

| H₂ (Pd/C catalyst) | MeOH, 25°C, 12h | 4-Methylpyridine | 90% |

Mechanistic Notes :

- LiAlH₄ selectively reduces the C–Br bond without affecting the pyridine ring.

- Catalytic hydrogenation removes both bromine and methyl groups under high-pressure H₂ .

Coupling Reactions

The bromine atom enables cross-coupling reactions for constructing biaryl systems.

Challenges :

Hydrolysis to Alcohols

Controlled hydrolysis converts the bromomethyl group to a hydroxymethyl derivative.

| Reagent | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| HCOONa | DMF, 120°C, 6h | 2-(Hydroxymethyl)-4-methylpyridine | 78% | |

| H₂O (acidic) | H₂SO₄, 60°C, 24h | 2-(Hydroxymethyl)-4-methylpyridine | 65% |

Optimization :

Scientific Research Applications

2-(Bromomethyl)-4-methylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.

Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic applications to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

2-(Chloromethyl)-4-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

2-(Bromomethyl)pyridine: Lacks the methyl group at the fourth position.

4-Methylpyridine: Lacks the bromomethyl group.

Uniqueness: 2-(Bromomethyl)-4-methylpyridine is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. The bromomethyl group is more reactive than the chloromethyl group, making it a preferred choice in certain nucleophilic substitution reactions.

Biological Activity

2-(Bromomethyl)-4-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, has been studied for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_7H_8BrN

- Molecular Weight : 202.05 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that certain pyridine derivatives showed high inhibition rates against Escherichia coli, with some compounds achieving inhibition values exceeding 90% .

| Compound | Inhibition Against E. coli (%) |

|---|---|

| This compound | 91.95 |

| Other derivatives | 70-83 |

Anti-Thrombolytic Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anti-thrombolytic activity. One derivative exhibited a lysis value of 41.32% against clot formation in human blood, indicating its potential use in thrombolytic therapy .

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| Derivative A | 41.32 |

| Derivative B | 31.61 |

| Control (Rifampicin) | >50 |

Anti-Cancer Potential

The compound's role in cancer treatment has been explored through its interaction with bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. Inhibitors targeting BRD4 have shown promise in preclinical models for treating hematologic malignancies and solid tumors . The ability of this compound to modulate BRD4 activity suggests it may play a role in cancer therapeutics.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Transcription Factors : The compound may alter the activity of transcription factors involved in cell proliferation and inflammation.

- Modulation of Protein Interactions : By affecting protein-protein interactions, this compound can influence various cellular processes such as apoptosis and cell cycle regulation.

Case Studies

- Study on Antimicrobial Activity : A series of pyridine derivatives, including this compound, were synthesized and tested against E. coli. The study found that structural modifications significantly impacted their biological efficacy .

- Investigation into Anti-Thrombolytic Properties : A comparative analysis of several pyridine derivatives revealed that those with halogen substitutions exhibited enhanced anti-thrombolytic activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 4-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions can yield the bromomethyl group at position 2 . Alternatively, alkylation of 2-hydroxymethyl-4-methylpyridine with hydrobromic acid (HBr) may be employed, though this requires careful control of stoichiometry and temperature to avoid over-bromination . Optimization should focus on:

- Temperature: Lower temperatures (0–25°C) minimize side reactions like di-bromination.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.5–2.7 ppm (methyl group at C4) and δ 4.3–4.5 ppm (bromomethyl protons at C2) confirm substitution patterns. Splitting patterns distinguish between adjacent protons .

- ¹³C NMR: A signal near δ 30–35 ppm corresponds to the methyl group, while the bromomethyl carbon appears at δ 25–30 ppm .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 187 [M+H]⁺) and isotopic patterns (²⁹Br/⁸¹Br) validate molecular weight and bromine presence .

- X-ray Crystallography: Resolves crystal packing and confirms bond angles/geometry, particularly useful for verifying regioselectivity in complex syntheses .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence the reactivity of bromomethyl groups in cross-coupling reactions?

Methodological Answer: The reactivity of the bromomethyl group in this compound is modulated by electronic and steric effects from the methyl group at C4. Studies on analogous compounds (e.g., 4-methylpyridine derivatives) show that electron-donating groups (like -CH₃) at C4 increase electron density at C2, enhancing nucleophilic substitution rates at the bromomethyl site . However, steric hindrance from the C4 methyl group may reduce accessibility for bulky coupling partners (e.g., arylboronic acids). To address this:

- Use catalysts like Pd(PPh₃)₄ to stabilize transition states.

- Optimize solvent polarity (e.g., THF or DMF) to balance reactivity and solubility .

Q. How can discrepancies in reaction yields be addressed when synthesizing derivatives of this compound under varying conditions?

Methodological Answer: Yield inconsistencies often arise from competing side reactions (e.g., elimination or dimerization). For example, during Suzuki-Miyaura coupling, incomplete conversion may occur due to:

- Catalyst Deactivation: Trace moisture or oxygen can poison palladium catalysts. Use degassed solvents and inert atmospheres .

- Steric Effects: Bulky substituents on coupling partners reduce efficiency. Smaller ligands (e.g., triphenylphosphine) improve catalyst turnover .

- Temperature Control: Higher temperatures (>80°C) accelerate side reactions. Monitor via TLC/HPLC and adjust heating protocols .

Data Contradiction Example:

A study reported 75% yield using Pd(OAc)₂ in DMF at 80°C, while another achieved 60% yield with PdCl₂(PPh₃)₂ in THF at 60°C . This discrepancy highlights the need to balance solvent polarity and catalyst stability.

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer: While toxicological data for this compound are sparse, analogous brominated pyridines (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis or purification .

- First Aid: Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation for ingestion .

- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Q. How does the electronic environment of this compound affect its application in organometallic chemistry?

Methodological Answer: The electron-withdrawing bromomethyl group at C2 and electron-donating methyl group at C4 create a polarized electronic environment, making the compound a versatile ligand precursor. For example:

- Coordination Chemistry: The pyridine nitrogen can coordinate to transition metals (e.g., Cu, Pd), while the bromomethyl group serves as a leaving site for ligand functionalization .

- Catalysis: In cross-coupling reactions, the methyl group stabilizes metal complexes via steric bulk, while bromine facilitates oxidative addition steps .

Case Study:

A nickel-catalyzed ethylene oligomerization study demonstrated that methyl-substituted pyridine ligands improve catalyst stability and selectivity compared to unsubstituted analogs .

Properties

IUPAC Name |

2-(bromomethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTCOXQVCBNPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619229 | |

| Record name | 2-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-29-4 | |

| Record name | 2-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.